1-Chloro-2-deoxy-3,4-di-O-toluoyl-D-ribopyranose
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Overview
Description
1-Chloro-2-deoxy-3,4-di-O-toluoyl-D-ribopyranose is a synthetic carbohydrate derivative widely used in nucleic acid research. This compound is known for its role as a building block in the synthesis of various nucleoside analogs and carbohydrate-based entities. Its molecular formula is C21H21ClO5, and it has a molecular weight of 388.84 g/mol .
Preparation Methods
The synthesis of 1-Chloro-2-deoxy-3,4-di-O-toluoyl-D-ribopyranose typically involves the following steps:
Starting Material: The process begins with 2-deoxy-D-ribose.
Protection: The hydroxyl groups of 2-deoxy-D-ribose are protected using toluoyl chloride, resulting in the formation of 3,4-di-O-toluoyl-2-deoxy-D-ribose.
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The reaction conditions are optimized to ensure high yield and purity.
Chemical Reactions Analysis
1-Chloro-2-deoxy-3,4-di-O-toluoyl-D-ribopyranose undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 1-position can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Hydrolysis: The toluoyl protecting groups can be removed under acidic or basic conditions to yield the free sugar.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.
Common reagents used in these reactions include thionyl chloride, hydrochloric acid, and sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-2-deoxy-3,4-di-O-toluoyl-D-ribopyranose is extensively used in scientific research, particularly in the fields of:
Chemistry: It serves as a precursor for the synthesis of various nucleoside analogs, which are essential in studying nucleic acid chemistry.
Biology: The compound is used to create modified nucleotides that can be incorporated into DNA or RNA, aiding in the study of genetic processes and molecular biology.
Medicine: Nucleoside analogs derived from this compound are used in the development of antiviral and anticancer drugs.
Industry: It is employed in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Chloro-2-deoxy-3,4-di-O-toluoyl-D-ribopyranose involves its incorporation into nucleic acids. The compound acts as a building block for nucleoside analogs, which can interfere with DNA or RNA synthesis. This interference can inhibit the replication of viruses or the proliferation of cancer cells. The molecular targets include DNA polymerases and reverse transcriptases, which are essential for nucleic acid replication .
Comparison with Similar Compounds
1-Chloro-2-deoxy-3,4-di-O-toluoyl-D-ribopyranose can be compared with other similar compounds, such as:
1-Chloro-3,5-di-O-toluoyl-2-deoxy-D-ribofuranose: Both compounds are used in nucleic acid research, but they differ in the position of the toluoyl groups and the sugar ring structure.
2-Deoxy-3,5-di-O-toluoyl-D-ribofuranosyl chloride: This compound is another chlorinated ribose derivative used in similar applications but with different reactivity due to its furanose ring structure.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and application potential in nucleic acid research and pharmaceutical synthesis.
Properties
IUPAC Name |
[2-chloro-2,4,5-trihydroxy-5-(2-methylbenzoyl)oxan-4-yl]-(2-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClO6/c1-13-7-3-5-9-15(13)17(23)19(25)11-21(22,27)28-12-20(19,26)18(24)16-10-6-4-8-14(16)2/h3-10,25-27H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQKTDHYFKUPLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2(CC(OCC2(C(=O)C3=CC=CC=C3C)O)(O)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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